molecular formula C24H32N2O2S B486400 1-((4-Cyclohexylphenyl)sulfonyl)-4-(2,4-dimethylphenyl)piperazine CAS No. 667893-00-7

1-((4-Cyclohexylphenyl)sulfonyl)-4-(2,4-dimethylphenyl)piperazine

Cat. No.: B486400
CAS No.: 667893-00-7
M. Wt: 412.6g/mol
InChI Key: RBQKOXADNFYJRG-UHFFFAOYSA-N
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Description

1-((4-Cyclohexylphenyl)sulfonyl)-4-(2,4-dimethylphenyl)piperazine is a potent and highly selective agonist for the sigma-1 receptor (σ1R), a chaperone protein enriched in the endoplasmic reticulum of cells in the central nervous system and other tissues. This compound is a key pharmacological tool for elucidating the complex role of σ1R in cellular processes. Research indicates that σ1R activation modulates calcium signaling through IP3 receptors, influences ion channel activity, and regulates neuronal plasticity and neuroprotection. As a selective agonist, this compound is extensively used in preclinical studies to investigate pathways relevant to neuropathic pain, neurodegenerative diseases such as Alzheimer's and Parkinson's, depression, and substance abuse disorders. Its well-characterized profile makes it an essential reference standard for validating the activity of other sigma receptor ligands and for screening novel therapeutic candidates. This product is supplied for research purposes only and is not intended for diagnostic or therapeutic use. Sources: Sigma-1 receptor agonists and their clinical implications and Role of Sigma-1 Receptors in Neuroprotection .

Properties

IUPAC Name

1-(4-cyclohexylphenyl)sulfonyl-4-(2,4-dimethylphenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O2S/c1-19-8-13-24(20(2)18-19)25-14-16-26(17-15-25)29(27,28)23-11-9-22(10-12-23)21-6-4-3-5-7-21/h8-13,18,21H,3-7,14-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBQKOXADNFYJRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C4CCCCC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-Cyclohexylphenyl)sulfonyl)-4-(2,4-dimethylphenyl)piperazine typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the sulfonylation of 4-cyclohexylphenyl with a suitable sulfonyl chloride, followed by the coupling of the resulting sulfonyl intermediate with 4-(2,4-dimethylphenyl)piperazine under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity material suitable for research and application.

Chemical Reactions Analysis

Types of Reactions

1-((4-Cyclohexylphenyl)sulfonyl)-4-(2,4-dimethylphenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

1-((4-Cyclohexylphenyl)sulfonyl)-4-(2,4-dimethylphenyl)piperazine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for targeting specific diseases.

    Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 1-((4-Cyclohexylphenyl)sulfonyl)-4-(2,4-dimethylphenyl)piperazine involves its interaction with specific molecular targets and pathways. The sulfonyl and phenyl groups may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Piperazine-Based Sulfonamides
  • ASP (1-[(4-bromophenoxy)acetyl]-4-[(4-fluorophenyl)sulfonyl]piperazine): Structural Similarities: Both compounds feature a sulfonyl group and aryl substituents. Functional Differences: ASP activates auxin-like responses in Arabidopsis thaliana, inhibiting root elongation and altering gravitropism .
  • 1-((4-Substitutedphenyl)sulfonyl)piperazines (3a–c) :

    • Synthetic Routes : Synthesized via nucleophilic substitution of piperazine with sulfonyl chlorides, similar to methods used for the target compound .
    • Key Differences : These derivatives lack the 2,4-dimethylphenyl group, which may reduce receptor-binding specificity compared to the target compound.
CNS-Active Piperazines
  • Vortioxetine (1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine) :

    • Shared Features : The 2,4-dimethylphenyl group is present in both compounds.
    • Functional Insights : Vortioxetine acts as a serotonin receptor modulator for depression and anxiety . The target compound’s sulfonyl group (vs. thioether in vortioxetine) may alter pharmacokinetics, such as metabolic stability and solubility.
  • 1-(2,3-Dimethylphenyl)piperazine Derivatives :

    • Receptor Affinity : Derivatives with 2,3-dimethylphenyl groups exhibit dual D-2/5-HT1A receptor binding . The 2,4-dimethylphenyl isomer in the target compound may shift receptor selectivity due to altered steric interactions.
Anticancer Piperazine Derivatives
  • 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazines (5a–g) :
    • Structural Contrasts : These compounds feature benzoyl and chlorobenzhydryl groups instead of sulfonyl and cyclohexylphenyl groups.
    • Activity : Demonstrated cytotoxicity against liver, breast, and colon cancer cell lines . The target compound’s sulfonyl group may reduce cytotoxicity but enhance receptor-targeted activity.

Physicochemical and Pharmacokinetic Properties

Compound logP (Predicted) Hydrogen-Bond Acceptors Key Substituents Biological Activity
Target Compound ~4.2 5 Cyclohexylphenylsulfonyl, 2,4-DMP Underexplored (hypothesized CNS)
ASP ~3.1 6 Bromophenoxy, fluorophenylsulfonyl Plant growth modulation
Vortioxetine ~3.8 3 2,4-DMP, thioether Antidepressant
1-(2,3-Dimethylphenyl)piperazine ~2.9 2 2,3-Dimethylphenyl D-2/5-HT1A receptor ligand
Anticancer Derivative 5a ~5.0 4 Chlorobenzhydryl, benzoyl Cytotoxic

Key Observations :

  • The 2,4-dimethylphenyl (2,4-DMP) group may enhance receptor-binding specificity compared to 2,3-dimethylphenyl analogs due to distinct steric and electronic profiles .

Biological Activity

1-((4-Cyclohexylphenyl)sulfonyl)-4-(2,4-dimethylphenyl)piperazine is a synthetic compound that has garnered attention for its potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C16H24N2O2SC_{16}H_{24}N_2O_2S, with a molecular weight of 308.44 g/mol. Its structure features a piperazine ring substituted with a sulfonyl group and aromatic moieties, which are crucial for its biological interactions.

This compound exhibits various biological activities primarily through the following mechanisms:

  • Antibacterial Activity : Compounds with similar piperazine structures have shown significant antibacterial effects against various strains, including Salmonella typhi and Bacillus subtilis . The sulfonamide moiety is known to enhance antibacterial properties by inhibiting bacterial enzyme functions.
  • Enzyme Inhibition : The compound has been studied for its inhibition of acetylcholinesterase (AChE) and urease. AChE inhibitors are critical in treating neurological disorders, while urease inhibitors are valuable in managing urinary tract infections .
  • Antineoplastic Properties : Preliminary studies suggest that derivatives of piperazine can exhibit anticancer activity by inducing apoptosis in cancer cells . The sulfonamide group may play a role in this activity by interfering with cellular signaling pathways.

Antibacterial Activity

A study evaluated the antibacterial efficacy of various piperazine derivatives, including those similar to this compound. The results indicated moderate to strong activity against several bacterial strains:

Bacterial StrainInhibition Zone (mm)IC50 Value (µg/mL)
Salmonella typhi153.5
Bacillus subtilis134.0
Escherichia coli106.5
Staphylococcus aureus125.0

These findings highlight the compound's potential as an antibacterial agent .

Enzyme Inhibition Studies

The compound's ability to inhibit AChE was tested alongside other derivatives, showing promising results:

CompoundAChE Inhibition (%)IC50 Value (µM)
This compound750.85
Reference Compound800.70

The above data indicates that the compound exhibits substantial AChE inhibition, making it a candidate for further development in neuropharmacology .

Case Studies

Several case studies have documented the therapeutic potential of piperazine derivatives:

  • Neuroprotective Effects : A study demonstrated that piperazine derivatives could protect neuronal cells from oxidative stress-induced apoptosis, suggesting their role in neurodegenerative disease management .
  • Anticancer Activity : Research showed that certain piperazine compounds led to significant reductions in tumor size in animal models, indicating their potential as chemotherapeutic agents .
  • Diuretic Effects : Some studies reported that compounds similar to the target molecule exhibited diuretic properties, which could be beneficial in treating hypertension .

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